molecular formula C14H11FO3S B1324155 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene CAS No. 898773-38-1

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene

Cat. No.: B1324155
CAS No.: 898773-38-1
M. Wt: 278.3 g/mol
InChI Key: BFNOYKZVHQFHMC-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane ring and a 3-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the 3-fluorobenzoyl group: This step involves the acylation of the thiophene ring using 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the 1,3-dioxolane ring to the thiophene ring: This can be done through a nucleophilic substitution reaction where the 1,3-dioxolane ring is introduced to the thiophene ring under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-fluorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the 3-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the fluorine atom.

    5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene: Similar structure but with the fluorine atom in a different position.

    5-(1,3-Dioxolan-2-YL)-2-(3-chlorobenzoyl)thiophene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the 3-fluorobenzoyl group in 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNOYKZVHQFHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641929
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-38-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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